3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a benzothiadiazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and a suitable carbonyl source.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reactions: The benzothiadiazole and piperidine intermediates are coupled using reagents such as coupling agents or catalysts.
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate precursor, often involving amide or imine formation followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl groups or the benzothiadiazole moiety.
Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Biological Probes: The compound can be used as a fluorescent probe or in imaging applications due to its unique structural features.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Sensors: It can be used in the development of sensors for detecting various analytes.
Electronics: The compound’s electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazole Derivatives: These compounds are known for their broad range of chemical and biological properties.
Benzothiadiazole Derivatives: These compounds are used in various applications, including as building blocks for advanced materials.
Uniqueness
The uniqueness of 3-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-24-19-11-16(23)3-4-17(19)22(30)28(13)12-14-6-8-27(9-7-14)21(29)15-2-5-18-20(10-15)26-31-25-18/h2-5,10-11,14H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEBHBZLNIMNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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